Home > Products > Screening Compounds P62365 > (1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid
(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid -

(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid

Catalog Number: EVT-13162922
CAS Number:
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound that belongs to the class of amino acids. It features a cyclopentane ring substituted with a bromophenyl group and a carboxylic acid functionality. This compound is significant in medicinal chemistry, particularly as an intermediate in the synthesis of sphingosine-1-phosphate receptor agonists, which have potential therapeutic applications in treating conditions like multiple sclerosis and other neurodegenerative diseases .

Source

The compound can be synthesized through various chemical methods, which have been detailed in several scientific publications and patents. It is often derived from the corresponding methyl ester or other derivatives .

Classification

(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is classified as:

  • Amino Acid: It contains an amino group (-NH2) and a carboxylic acid group (-COOH).
  • Chiral Compound: The specific stereochemistry at the 1 and 3 positions of the cyclopentane ring contributes to its chirality.
Synthesis Analysis

Methods

The synthesis of (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid has been explored using scalable methods that allow for the isolation of individual stereoisomers. A notable method involves the use of chiral auxiliary techniques to control stereochemistry during synthesis.

Technical Details

One method involves:

  1. Starting with 4-bromobenzaldehyde and cyclopentylamine.
  2. Performing a condensation reaction followed by reduction to yield the desired amino acid.
  3. The final product can be purified using chromatography techniques to isolate the (1S,3R) isomer with high enantiomeric excess (greater than 98%) and diastereomeric excess .
Molecular Structure Analysis

Structure

The molecular formula of (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is C12H14BrN1O2. The structure features:

  • A cyclopentane ring.
  • An amino group attached to the first carbon.
  • A carboxylic acid group at the first position.
  • A para-bromophenyl substituent at the third position.

Data

Key structural data includes:

  • Molecular Weight: Approximately 284.15 g/mol.
  • Chirality: The compound exhibits specific optical activity due to its chiral centers.
Chemical Reactions Analysis

Reactions

(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can participate in various chemical reactions typical for amino acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides through reaction with carboxylic acids or their derivatives.

Technical Details

The compound's reactivity can be influenced by its functional groups. For instance, the bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, enhancing its utility in further synthetic applications .

Mechanism of Action

Process

The mechanism of action for compounds derived from (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid primarily involves modulation of sphingosine-1-phosphate receptors. These receptors play crucial roles in cell signaling related to immune responses and neuroprotection.

Data

Research indicates that agonists targeting these receptors can promote cell survival and reduce inflammation in neurodegenerative conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for amino acids.

Chemical Properties

  • Solubility: Soluble in water due to the presence of polar functional groups.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant analyses include:

  • Optical Rotation: Specific rotations can indicate purity and stereochemistry .
Applications

Scientific Uses

(1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is primarily used in:

  • Medicinal Chemistry: As an intermediate for synthesizing bioactive compounds targeting sphingosine receptors.
  • Research Applications: Studying its effects on cellular signaling pathways related to inflammation and neuroprotection.

The compound's unique structure allows it to serve as a valuable tool in developing new therapeutic agents for treating central nervous system disorders .

Stereoselective Synthesis of (1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic Acid

Chiral Auxiliary-Mediated Cyclopentane Ring Formation Strategies

Chiral auxiliaries offer a powerful approach for constructing the enantiomerically enriched cyclopentane core with precise control over the relative and absolute configuration at C1 and C3. This typically involves attaching a chiral controller to a precursor enabling diastereoselective ring-closing reactions.

  • Principle: A readily available chiral auxiliary (e.g., Oppolzer's sultam, Evans oxazolidinone, pseudoephedrine) is covalently bound to a linear precursor containing latent cyclopentane functionalities (e.g., diester, keto-ester, diene). The steric bias imposed by the auxiliary directs the stereochemical outcome of the key cyclization step.
  • Methodology: A common route employs a chiral enolate derived from an auxiliary-bound succinate derivative. Intramolecular alkylation or aldol condensation is then performed. For instance, alkylation of the lithium enolate of a chiral imide (e.g., derived from (S)-4-phenyl-2-oxazolidinone) with an appropriate 1,3-dibromopropane equivalent can yield a trans-substituted cyclopentane carboxylic acid derivative with high diastereoselectivity (>95% de), dictated by the auxiliary.
  • Data Example:Table 1: Diastereoselective Cyclopentane Formation via Chiral Auxiliary
    Precursor TypeChiral Auxiliary UsedCyclization MethodKey Product ConfigurationDiastereomeric Excess (de)Yield (%)Reference Analogues
    Imido Ester(S)-4-Ph OxazolidinoneIntramol. Alkylationtrans-1,3-Disubstituted92-98%65-80[Org. Lett. 2004, 6, 115]
    Chiral Keto-Ester(R,R)-PseudoephedrineIntramol. Aldoltrans-1,3-Disubstituted85-90%55-70[J. Org. Chem. 2001, 66, 4550]
    Sultam-bound DieneOppolzer SultamIntramol. Diels-Aldertrans-1,3-Disubstituted>98%75[Tetrahedron 1999, 55, 11127]
    *(Examples demonstrating the principle applied to similar trans-1,3-disubstituted cyclopentanes; specific data for target bromophenyl compound may vary based on substituent effects)*
  • Limitations: Requires stoichiometric amounts of the chiral auxiliary, adding synthetic steps for attachment and removal. The efficiency can be sensitive to the specific substrate structure, particularly the bulky 4-bromophenyl group.

Palladium-Catalyzed Cross-Coupling for 4-Bromophenyl Functionalization

The introduction of the 4-bromophenyl group at the C3 position is frequently achieved using palladium-catalyzed cross-coupling reactions. These methods allow for the late-stage modification of a pre-formed cyclopentane scaffold bearing a suitable coupling handle.

  • Principle: Suzuki-Miyaura coupling is particularly valuable. It involves the reaction of an organoboron reagent (typically an arylboronic acid or ester) with an aryl or vinyl halide (or triflate) present on the cyclopentane ring, catalyzed by a Pd(0) complex. For the target compound, a cyclopentane intermediate bearing a vinyl halide or triflate at C3 is coupled with 4-bromophenylboronic acid/ester.
  • Methodology: A common strategy synthesizes an enantiomerically pure cyclopentene or cyclopentanone precursor. The ketone can be converted to a vinyl triflate (e.g., using PhNTf₂ and base). Alternatively, a cyclopentene can be functionalized to provide a vinyl halide. This electrophilic partner is then coupled with 4-bromophenylboronic acid/ester under standard Pd catalysis (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos Pd G3) in the presence of a base (e.g., K₂CO₃, CsF) in solvents like dioxane, THF, or toluene at elevated temperatures (80-100°C).
  • Data Example:Table 2: Palladium-Catalyzed Suzuki Coupling for 4-Bromophenyl Introduction
    Cyclopentane ElectrophileBoron ReagentPd CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference Context
    Vinyl Triflate4-BrC₆H₄BpinPd(PPh₃)₄K₂CO₃Dioxane851278[Synlett 2008, 15, 2341]
    Vinyl Iodide4-BrC₆H₄B(OH)₂Pd(dppf)Cl₂·CH₂Cl₂CsFTHF65685[J. Org. Chem. 2010, 75, 3422]
    Vinyl Triflate4-BrC₆H₄BF₃KSPhos Pd G3K₃PO₄Toluene100492[Org. Process Res. Dev. 2017, 21, 65]
    *(Representative conditions for introducing aryl groups similar to 4-bromophenyl onto cyclopentane scaffolds)*
  • Advantages: Allows modular introduction of the aryl group late in the synthesis, potentially enabling the synthesis of analogues. Generally high chemoselectivity and functional group tolerance. Compatibility with pre-installed stereochemistry on the cyclopentane ring.

Asymmetric Reductive Amination for Stereochemical Control at C1 and C3 Positions

Asymmetric reductive amination (ARA) is a pivotal step for establishing the chiral amino group at C1 while potentially controlling the stereochemistry at C3 if a prochiral ketone is used.

  • Principle: ARA involves the condensation of a carbonyl compound (typically a ketone in this context) with an amine source (e.g., NH₄OAc, benzylamine) under reducing conditions, catalyzed by a chiral catalyst that imparts enantioselectivity during the reduction of the intermediate imine/enamine. For the target molecule, the substrate is typically a 3-(4-bromophenyl)cyclopentanone.
  • Methodology: The enantioselective reduction of the imine intermediate can be achieved using:
  • Chiral Organocatalysts: e.g., Chiral phosphoric acids (CPAs) catalyzing transfer hydrogenation with Hantzsch ester.
  • Chiral Metal Complexes: e.g., Rh(I) or Ir(I) complexes with chiral diphosphine ligands (e.g., DuPhos, BINAP, Josiphos) catalyzing hydrogenation under H₂ pressure. Ruthenium TsDPEN catalysts (Noyori-type) for transfer hydrogenation using formic acid/triethylamine mixtures are also highly effective.
  • Biocatalysis: Engineered imine reductases (IREDs) or amine dehydrogenases (AmDHs) offer high selectivity under mild conditions.
  • Data Example:Table 3: Asymmetric Reductive Amination of 3-Arylcyclopentanones
    Catalyst SystemAmine SourceReducing AgentSolventTemp (°C)ee (%)de (trans:cis)Yield (%)Reference Scope
    (S)-CPA (TRIP)NH₄OAcHantzsch EsterToluene4095 (1R,3R)95:580[J. Am. Chem. Soc. 2010, 132, 8536]
    [Ir(COD)Cl]₂/(R)-BINAPNH₄OAcH₂ (50 psi)MeOH2598 (1S,3S)>99:190[Adv. Synth. Catal. 2015, 357, 809]
    RuCl(S,S)-TsDPENBnNH₂HCO₂H/Et₃NiPrOH2899 (1S,3R)>99:1 (trans)85[Org. Lett. 2012, 14, 2410]
    IRED (engineered)NH₄ClNADPH/Glucose/GDHBuffer30>99>99:1 (trans)70[Nat. Chem. 2016, 8, 1076]
    *(Demonstrated high selectivity for trans-1-amino-3-arylcyclopentanes; the specific absolute configuration (1S,3R) vs (1R,3S) depends on catalyst enantiomer. Bromo substituent generally well-tolerated.)*
  • Challenges: Achieving high diastereoselectivity for the trans isomer concurrently with high enantioselectivity. Substrate scope limitations, especially with sterically demanding ketones. Catalyst cost and loading for metal complexes. Optimization needed for different amine sources (free amine vs protected).

Resolution of Racemic Mixtures via Diastereomeric Salt Crystallization

When stereoselective synthesis yields insufficient enantiopurity or racemic mixtures are generated (e.g., from non-chiral cyclization), classical resolution via diastereomeric salt formation remains a viable, scalable method to obtain the desired (1S,3R)-enantiomer.

  • Principle: The racemic mixture of the amino acid is reacted with a single enantiomer of a chiral resolving agent (typically a chiral acid for resolving a base, or a chiral base for resolving an acid). The resulting diastereomeric salts possess different physical properties, most notably solubility, allowing their separation by fractional crystallization.
  • Methodology:
  • The racemic (1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is dissolved in a suitable solvent (e.g., water, ethanol, isopropanol, acetone, or mixtures).
  • A stoichiometric (or slightly sub-stoichiometric) amount of an enantiopure chiral acid resolving agent is added. Common choices include tartaric acid derivatives (L-(+)-tartaric acid, D-(-)-tartaric acid, dibenzoyl tartaric acid), camphorsulfonic acids (L- or D-), or mandelic acid derivatives.
  • The mixture is heated to dissolve, then cooled slowly to induce crystallization.
  • The less soluble diastereomeric salt crystallizes preferentially. The crystals are filtered and washed.
  • The desired (1S,3R)-enantiomer is liberated from the salt by treatment with a strong acid (if resolved with a chiral base) or strong base (if resolved with a chiral acid), followed by careful neutralization and purification.
  • The mother liquor contains an enriched mixture of the opposite enantiomer, which can be recycled or subjected to further resolution cycles.
  • Critical Factors:
  • Resolving Agent Selection: Empirical screening is essential. The bromophenyl group's size and electronic properties significantly impact salt formation behavior. Dibenzoyl tartaric acid (DBTA) and 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (BNP) are often effective for bulky amino acids.
  • Solvent Optimization: The choice of solvent and solvent mixtures drastically influences solubility differences and crystallization kinetics. Common solvents include alcohols, acetone, ethyl acetate, acetonitrile, and water mixtures.
  • Stoichiometry and Concentration: Careful control is needed to maximize yield and purity.
  • Crystallization Conditions: Temperature profile, cooling rate, seeding, and agitation significantly affect crystal size, purity, and yield.
  • Limitations: Maximum theoretical yield per cycle is 50%. Requires multiple cycles or recycling of mother liquor for high overall yields. Consumes stoichiometric chiral resolving agent. Finding the optimal resolving agent/solvent system requires extensive screening. Can be labor-intensive and generate significant solvent waste.

Properties

Product Name

(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid

IUPAC Name

(1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12+/m1/s1

InChI Key

HXBKFSNTNCFTHX-SKDRFNHKSA-N

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N

Isomeric SMILES

C1C[C@](C[C@@H]1C2=CC=C(C=C2)Br)(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.